molecular formula C11H9FN6S B2536975 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine CAS No. 2415551-79-8

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine

Cat. No.: B2536975
CAS No.: 2415551-79-8
M. Wt: 276.29
InChI Key: FIAIBGWSXRTWRC-UHFFFAOYSA-N
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Description

5-Fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at position 5 and a triazole-methyl-thiophene moiety at the amine position. This structure combines key pharmacophores: the pyrimidine scaffold is prevalent in kinase inhibitors and antimicrobial agents, the fluorine atom enhances metabolic stability and binding affinity, and the triazole-thiophene group contributes to π-π stacking interactions and solubility modulation .

Properties

IUPAC Name

5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6S/c12-8-4-13-11(14-5-8)15-6-9-7-18(17-16-9)10-2-1-3-19-10/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAIBGWSXRTWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functionalization of the Pyrimidine Core

The 5-fluoro-pyrimidin-2-amine scaffold is synthesized via nucleophilic aromatic substitution (NAS):

  • Fluorine Introduction : Electrophilic fluorination or use of fluorinated precursors (e.g., 5-fluorocytosine derivatives) .

  • Amination at Position 2 : Reaction of 2-chloropyrimidine with ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling of Triazole and Pyrimidine

The methylene bridge connects the triazole and pyrimidine via reductive amination or alkylation:

  • Alkylation : Reaction of 5-fluoropyrimidin-2-amine with a triazole-containing methyl bromide derivative in the presence of K₂CO₃ .

  • Conditions : DMF, 60°C, 6–8 hours .

  • Yield : ~70–80% for analogous systems .

Thiophene Substituent Reactivity

The thiophene group undergoes electrophilic substitutions (e.g., sulfonation, halogenation) and cross-couplings:

  • Sulfonation : H₂SO₄/SO₃ at 0°C to introduce sulfonic acid groups .

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids to diversify the thiophene ring .

Hydrogen Bonding and Crystallography

Intramolecular hydrogen bonds stabilize the structure:

  • O–H···N Bonds : Observed between hydroxyl groups and triazole/pyrimidine nitrogens (O–H distance: ~1.76 Å, angle: ~147°) .

  • Crystal Packing : Chains propagate via C–H···O/N interactions along the b-axis .

Derivatization and Biological Activity

  • Acylation : The pyrimidine amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Metal Complexation : Triazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), enhancing catalytic or medicinal properties .

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Triazole Formation (CuAAC)CuI, ascorbic acid, DMF/4-methylpiperidine100%
Pyrimidine AminationNH₃, K₂CO₃, DMF, 80°C85%
Thiophene HalogenationNBS, CCl₄, 60°C75%
Methyl Bridge CouplingK₂CO₃, DMF, 60°C78%

Stability and Degradation Pathways

  • Hydrolytic Stability : The triazole and pyrimidine rings resist hydrolysis under physiological pH .

  • Photodegradation : UV exposure induces C–F bond cleavage in the pyrimidine ring, forming defluorinated byproducts .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antifungal properties. For instance, compounds similar to 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine have shown efficacy against various fungal strains. In vitro tests indicated that certain derivatives inhibited the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. These findings suggest that the compound could be a valuable candidate for developing antifungal agents .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is another area of significant interest. Compounds that share structural similarities with This compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, studies have reported that certain derivatives exhibited moderate to high activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations around 5 μg/ml. These results highlight the potential of these compounds in cancer therapeutics .

Structural Characteristics

The structural integrity and characteristics of This compound have been confirmed through various analytical techniques including NMR spectroscopy and X-ray crystallography. The presence of functional groups such as the fluorine atom and the triazole moiety contributes to its biological activity by enhancing lipophilicity and improving receptor binding affinity .

Insecticidal Properties

In addition to its antifungal and anticancer activities, the compound has shown promise in agricultural applications as an insecticide. Research indicates that similar pyrimidine derivatives exhibit insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda. These compounds were tested at concentrations of 500 μg/ml, demonstrating moderate activity compared to established insecticides .

Synthesis and Evaluation

A detailed study involved synthesizing a series of pyrimidine derivatives including This compound through multi-step reactions. The synthesized compounds were characterized using spectroscopic methods and evaluated for their biological activities using standardized bioassays .

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Compound 14 : 5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()

  • Structural Differences : Replaces the thiophene-triazole group with a fluorophenyl substituent and a 4-methoxyphenethylamine side chain.
  • The 4-methoxyphenethylamine side chain increases lipophilicity (clogP ~3.2), favoring membrane permeability.
  • Synthetic Yield: Not explicitly stated, but similar triazolopyrimidines are synthesized via nucleophilic aromatic substitution (e.g., 7-chloro intermediates reacting with amines) .

Target Compound : 5-Fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine

  • Advantages :
    • The thiophene-triazole group may improve solubility compared to purely aromatic substituents (e.g., fluorophenyl in Compound 14) due to sulfur’s polarizability.
    • The triazole’s nitrogen atoms enable hydrogen bonding with biological targets, as seen in kinase inhibitors .

Thieno-Pyrimidine Analogs

Compound 16 : 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine ()

  • Structural Differences: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system and substitutes the triazole-methyl group with a trifluoromethylphenyl amine.
  • Key Features: The thieno-pyrimidine system exhibits strong fluorescence, useful in imaging applications. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions.
  • Bioactivity: Such compounds are explored as kinase inhibitors (e.g., EGFR), with IC₅₀ values in the nanomolar range .

Target Compound :

  • Advantages: The pyrimidine core (vs. thieno-pyrimidine) simplifies synthesis and reduces steric hindrance for target binding. The fluorine atom at position 5 may confer higher selectivity for enzymes sensitive to electronegative substituents.

Triazole-Containing Compounds

Compound 54/55 : N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide derivatives ()

  • Structural Differences : Replaces the pyrimidine-amine core with acrylamide and acetamidophenyl groups.
  • Key Features :
    • Triazole rings are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click chemistry" method.
    • Acrylamide groups enable covalent binding to cysteine residues in target proteins.

Target Compound :

  • Synthesis Strategy : Likely employs CuAAC for triazole formation, followed by pyrimidine functionalization via SNAr or Buchwald-Hartwig amination .

Comparative Data Table

Property Target Compound Compound 14 () Compound 16 ()
Core Structure Pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituents 5-Fluoro, triazole-methyl-thiophene 5-Fluorophenyl, 4-methoxyphenethyl Phenyl, 3-(trifluoromethyl)phenyl
Molecular Weight ~318.3 g/mol (calculated) ~420.4 g/mol ~387.4 g/mol
logP (Predicted) ~2.5 (moderate solubility) ~3.2 (high lipophilicity) ~3.8 (high lipophilicity)
Synthetic Complexity Moderate (CuAAC + pyrimidine amination) Moderate (SNAr reactions) High (thieno-pyrimidine synthesis)

Research Implications

  • Target Compound Advantages :
    • Balanced lipophilicity (predicted logP ~2.5) for oral bioavailability.
    • Modular synthesis allows rapid diversification of the triazole-thiophene group.
  • Challenges: Potential metabolic instability of the triazole ring in vivo (requires prodrug strategies) . Limited data on fluorine’s positional effects on pyrimidine-based activity.

Biological Activity

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions involving thiophene and triazole derivatives. The synthesis typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles showed promising activity against various bacterial strains. The presence of fluorine in these compounds often enhances their biological activity due to increased lipophilicity and improved membrane penetration .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Other Triazole DerivativeS. aureus10 µg/mL
Another Triazole CompoundPseudomonas aeruginosa20 µg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study indicated that triazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom's presence may enhance the compound's interaction with cancer cell targets .

Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines have shown that similar triazole-containing compounds exhibit IC50 values ranging from 10510^{-5} to 10710^{-7} M against various cancer types. For example, a derivative demonstrated significant inhibition of leukemia cells with an IC50 value of 1×1051\times 10^{-5} M .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes such as topoisomerases and kinases involved in DNA replication and repair processes.

Q & A

How can synthetic routes for this compound be optimized to address conflicting yields reported in literature?

Advanced Research Focus : Contradictions in reaction yields often stem from variations in catalysts, solvent systems, or temperature gradients. For example:

  • Methodological Approach :
    • Acylation-Amination Sequence : highlights a two-step synthesis involving acylation of a pyrimidine intermediate followed by amination. Yield discrepancies may arise from incomplete substitution due to steric hindrance or competing side reactions (e.g., over-alkylation). Optimize by using anhydrous conditions and monitoring reaction progress via LC-MS .
    • Cycloaddition Reactions : describes cycloaddition with chloroacetyl chloride under triethylamine catalysis. Low yields could result from poor regioselectivity; mitigate by employing microwave-assisted synthesis to enhance reaction efficiency .
    • Fluorination Strategies : Fluorine incorporation (as in the pyrimidine ring) may require careful control of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid decomposition. Validate purity via ¹⁹F NMR .

What advanced structural characterization techniques resolve ambiguities in regiochemistry and hydrogen-bonding networks?

Advanced Research Focus : Confirming the triazole-pyrimidine-thiophene linkage and intramolecular interactions.

  • Methodological Approach :
    • X-ray Crystallography : demonstrates the use of X-ray diffraction to determine dihedral angles between the pyrimidine and thiophene rings (e.g., 12.8° vs. 86.1° for substituent planes), critical for assessing conformational stability .
    • Solid-State NMR : Compare ¹⁵N CP/MAS NMR with computational models (DFT) to validate hydrogen-bonding motifs (e.g., N–H⋯N interactions) .
    • Dynamic HPLC-MS : Detect regioisomeric impurities using chiral stationary phases or ion-pairing reagents .

How should researchers design pharmacological assays to evaluate bioactivity while addressing discrepancies in IC₅₀ values?

Advanced Research Focus : Variability in reported IC₅₀ values may reflect differences in cell lines, assay conditions, or compound stability.

  • Methodological Approach :
    • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, CDKs) based on the compound’s pyrimidine-triazole scaffold .
    • Assay Validation : Use isogenic cell lines to control for genetic variability. For example, compare activity in wild-type vs. mutant p53 models to assess dependency on specific pathways .
    • Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to identify rapid degradation, which may explain low in vivo efficacy despite high in vitro potency .

What computational and experimental strategies elucidate the mechanism of action for this compound?

Advanced Research Focus : Mechanistic ambiguity arises from pleiotropic effects or off-target interactions.

  • Methodological Approach :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., triazole moiety binding to catalytic lysine residues) .
    • Pull-Down Assays : Functionalize the compound with biotin or photoaffinity tags for chemoproteomic profiling .
    • Kinome-Wide Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unexpected off-target effects .

How can researchers reconcile contradictory data on regioselectivity during triazole formation?

Advanced Research Focus : Competing pathways (1,3- vs. 1,4-triazole isomers) complicate synthesis.

  • Methodological Approach :
    • Catalytic Optimization : suggests using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enforce 1,4-regioselectivity. Monitor reaction progress with in situ IR to detect intermediate formation .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-isomers, while non-polar solvents may promote 1,3-products. Validate via NOESY NMR .

What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Focus : Poor solubility or rapid clearance limits utility.

  • Methodological Approach :
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the pyrimidine amine to improve bioavailability .
    • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong half-life, validated by dynamic light scattering (DLS) and in vivo PK/PD studies .

How should analytical methods be validated to ensure compound stability under varying storage conditions?

Advanced Research Focus : Degradation products may confound bioactivity data.

  • Methodological Approach :
    • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation pathways via UPLC-QTOF-MS .
    • Stability-Indicating HPLC : Develop a gradient method with PDA detection (e.g., 210–280 nm) to resolve impurities. Validate per ICH Q2(R1) guidelines .

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